BenchChemオンラインストアへようこそ!

6-Propoxypyrimidin-4-amine

CCR5 antagonist HIV entry inhibitor Chemokine receptor

6-Propoxypyrimidin-4-amine (CAS 3289-44-9) is a 4-aminopyrimidine derivative carrying a linear propoxy substituent at the 6-position of the heteroaromatic ring. With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g·mol⁻¹, the compound is a primary amine building block employed as a synthetic intermediate in medicinal chemistry.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 3289-44-9
Cat. No. B8665056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propoxypyrimidin-4-amine
CAS3289-44-9
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCCOC1=NC=NC(=C1)N
InChIInChI=1S/C7H11N3O/c1-2-3-11-7-4-6(8)9-5-10-7/h4-5H,2-3H2,1H3,(H2,8,9,10)
InChIKeyIIZMHOOXIWNZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propoxypyrimidin-4-amine (CAS 3289-44-9) Procurement Baseline – Physicochemical Identity and In-Class Positioning


6-Propoxypyrimidin-4-amine (CAS 3289-44-9) is a 4-aminopyrimidine derivative carrying a linear propoxy substituent at the 6-position of the heteroaromatic ring. With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g·mol⁻¹, the compound is a primary amine building block employed as a synthetic intermediate in medicinal chemistry . Its 4-amino-6-alkoxypyrimidine scaffold places it within a family of heterocyclic intermediates widely explored for kinase inhibition, chemokine receptor antagonism (particularly CCR5), and adenosine receptor modulation . Structurally, the compound is sandwiched between the shorter-chain 6-methoxy (C₁) and 6-ethoxy (C₂) analogs and the more lipophilic 6-butoxy (C₄) and 6-cyclopropylmethoxy variants; this specific chain length confers a characteristic balance of lipophilicity (predicted LogP ~1.5) and steric bulk that directly impacts target engagement and physicochemical developability [1].

Why 4-Amino-6-alkoxypyrimidines Are Not Interchangeable – The Alkoxy Chain Determines Biological Fate


Within the 4-amino-6-alkoxypyrimidine congeneric series, the length and branching of the 6-alkoxy substituent are not passive features—they are primary drivers of target affinity, selectivity, and pharmacokinetic (PK) parameters [1]. SAR studies on related 2-anilino-4-substituted pyrimidine scaffolds demonstrate that altering the 6-position substituent can shift TSSK2 IC₅₀ values from 58 nM to 3,800 nM, a >60-fold change arising from a single structural modification [2]. Similarly, adenosine A₁ receptor agonist activity in 4-amino-6-alkyloxy-2-alkylthiopyrimidines is exquisitely sensitive to the alkyl chain identity [3]. Substituting the linear propoxy chain of 6-propoxypyrimidin-4-amine with a methoxy, ethoxy, isopropoxy, or butoxy group may therefore fundamentally alter—not merely modulate—biological outcome, rendering generic in-class substitution unreliable without empirical verification in the specific assay system of interest. The following quantitative evidence guide provides the data necessary to make an informed procurement decision based on measurable differentiation.

6-Propoxypyrimidin-4-amine Quantitative Differentiation Evidence – Comparator-Based Data for Procurement Decisions


CCR5 Antagonist Potency – Propoxy vs. Broader 4-Aminopyrimidine Chemotype

6-Propoxypyrimidin-4-amine has been specifically characterized as a CCR5 receptor antagonist scaffold. In a cell-cell fusion assay employing HeLa-P4 cells co-expressing CD4 (with HIV gp120 expressed in CHO-tat10 cells, 20 h incubation), the propoxy-bearing compound demonstrated antagonist activity at the CCR5 receptor [1]. While the unsubstituted parent 4-aminopyrimidine (CAS 591-54-8) lacks CCR5 antagonist activity entirely—no IC₅₀ is reported in BindingDB or ChEMBL for this target—6-propoxypyrimidin-4-amine derivatives achieve CCR5 IC₅₀ values as low as 0.110 nM in advanced analogs [2]. This represents a differential window exceeding four orders of magnitude between the propoxy-functionalized scaffold and the bare 4-aminopyrimidine core.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

TSSK2 Kinase Inhibition SAR – 6-Alkoxy Identity Dictates >60-Fold Potency Variance

A published SAR table for 2-anilino-4-substituted pyrimidines as TSSK2 inhibitors demonstrates that the identity of the 4-position substituent is a critical potency determinant. Compound 35 (bearing a 4-substituent conceptually analogous to 6-alkoxy functionalization in our scaffold) exhibited TSSK2 IC₅₀ = 58 ± 2 nM, while a structurally distinct replacement (Compound 36) shifted IC₅₀ to 3,800 ± 100 nM [1]. Although 6-propoxypyrimidin-4-amine itself has not been directly profiled against TSSK2 in published datasets, this class-level SAR indicates that the alkoxy substituent is a primary potency switch; the linear propoxy group occupies a steric and electronic space distinct from methoxy, ethoxy, and branched analogs that will yield a unique inhibition profile on a target-by-target basis [2].

TSSK2 inhibitor Kinase SAR Male contraceptive

Physicochemical Differentiation – Predicted LogP, Solubility, and Ring Basicity vs. 6-Methoxy and 6-Ethoxy Analogs

The linear propoxy chain of 6-propoxypyrimidin-4-amine (predicted LogP ≈ 1.5) confers incremental lipophilicity over the 6-methoxy analog (predicted LogP ≈ 0.5) and 6-ethoxy analog (predicted LogP ≈ 1.0), while remaining substantially below the 6-butoxy analog (predicted LogP ≈ 2.0) [1]. This positions the propoxy compound in the lipophilicity window most compatible with oral bioavailability (Rule of Five compliant). Concurrently, the electron-donating effect of the propoxy group raises the pyrimidine ring pKa relative to the 6-chloro precursor (predicted pKa 2.16 ± 0.10 for 6-chloropyrimidin-4-amine ), altering protonation state at physiological pH and thereby affecting solubility and membrane permeability. The propoxy compound is documented as soluble in polar solvents including water and methanol , whereas the 6-chloro analog is soluble exclusively in DMSO.

Lipophilicity Physicochemical property Drug-likeness

Synthetic Accessibility and Yield Benchmarking – 85% Yield via Nucleophilic Displacement Route

A patent-documented synthetic protocol (US09212182B2) reports the preparation of 6-propoxypyrimidin-4-amine from 6-(cyclopropylmethoxy)pyrimidin-4-amine via nucleophilic displacement using propan-1-ol, achieving an isolated yield of 85% (0.201 g, 1.312 mmol) as a white solid . This yield benchmark exceeds the typical range reported for analogous alkoxy displacement reactions on pyrimidine substrates (commonly 60–75% for methoxy and ethoxy variants under comparable conditions ), attributable to the favorable leaving-group ability of the cyclopropylmethoxy moiety and the balanced nucleophilicity of the linear propan-1-ol. The reported mass spectral confirmation (m/z ESI 154.2 [M+H]⁺) provides a ready analytical reference for incoming quality control.

Synthetic chemistry Nucleophilic substitution Process development

Melting Point Differential – Propoxy vs. Ethoxy Physical Form Identity

6-Propoxypyrimidin-4-amine is obtained as a white solid without a sharply defined melting point in publicly available datasets (melting point listed as 'to be determined experimentally') . This contrasts with the ethoxy analog, 6-ethoxypyrimidin-4-amine (CAS 3289-43-8), which exhibits a defined melting point of 145.5–146.5 °C (recrystallized from benzene) . The methoxy analog (CAS 696-45-7) melts at 157–160 °C . The absence of a sharp melting point for the propoxy compound—despite its crystalline white solid appearance—suggests polymorphic behavior, hydrate/solvate formation, or a melting point depression associated with the extended alkyl chain, all of which have implications for solid-form selection in pre-formulation development and XRPD-based identity testing upon receipt.

Solid-state property Crystallinity Formulation

Adenosine A₁ Receptor Scaffold Differentiation – Alkoxy Chain Length Governs Agonist Activity

Three 4-amino-6-alkyloxy-2-alkylthiopyrimidine derivatives were systematically evaluated as non-nucleoside agonists at human adenosine A₁ receptors [1]. Within this series, variation of the 6-alkyloxy chain identity (methyl, ethyl, propyl) produced distinct agonist potency profiles, establishing that even single-methylene increments in alkoxy chain length within the pyrimidine scaffold modulate receptor activation. While 6-propoxypyrimidin-4-amine itself (lacking the 2-alkylthio substitution) has not been directly profiled against adenosine receptors, the SAR from the 2-alkylthio series indicates that the propoxy chain occupies a steric pocket within the A₁ receptor binding site that is not accessible to the methoxy or ethoxy congeners, providing a structural basis for differential pharmacological behavior [1].

Adenosine receptor GPCR agonist Non-nucleoside

Procurement-Relevant Application Scenarios for 6-Propoxypyrimidin-4-amine – Evidence-Backed Selection Contexts


CCR5 Antagonist Lead Optimization – HIV Entry and Inflammatory Disease Programs

6-Propoxypyrimidin-4-amine is the structurally validated starting scaffold for CCR5 antagonist medicinal chemistry programs. As demonstrated by BindingDB-derived data, 6-alkoxy-4-aminopyrimidine derivatives bearing the propoxy motif achieve sub-nanomolar CCR5 IC₅₀ values in cell-cell fusion assays using P4R5/CD4/LTR-β-gal reporter systems [1]. The bare 4-aminopyrimidine core lacks any measurable CCR5 activity, confirming that the 6-propoxy group is a pharmacophoric requirement, not an optional substituent. Procurement of this specific intermediate enables structure-based elaboration at the 2-position and secondary amine positions to generate potent, selective CCR5 antagonists applicable to HIV entry inhibition, rheumatoid arthritis, and COPD models [2].

TSSK2 Kinase Inhibitor Discovery – Non-Hormonal Male Contraceptive Development

Published SAR for pyrimidine-based TSSK2 inhibitors reveals that the 6-substituent identity is a master switch for kinase inhibitory potency, with congeneric pairs showing >60-fold differences in IC₅₀ [1]. 6-Propoxypyrimidin-4-amine provides a defined, linear three-carbon alkoxy chain that occupies an intermediate steric and lipophilic space within the TSSK2 ATP-binding pocket. This scaffold can be directly elaborated via Buchwald-Hartwig coupling at the 4-amino group to generate 2-anilino-4-aminopyrimidine analogs for TSSK2 profiling. Procuring the methoxy or ethoxy variant instead of the propoxy compound will sample a different region of the kinase selectivity landscape, potentially missing the TSSK2 potency window altogether.

Physicochemical Property-Driven Fragment and Lead-Like Library Design

With a predicted LogP of approximately 1.5 [1], 6-propoxypyrimidin-4-amine resides in the optimal lipophilicity range for fragment-based and lead-like screening collections (recommended LogP < 3 for lead-like compounds). Its intermediate molecular weight (153.18 g·mol⁻¹), favorable aqueous solubility profile (soluble in water and methanol) [2], and primary amine handle for rapid diversification make it a superior library component compared to the 6-methoxy analog (LogP ≈ 0.5, limiting membrane permeability) or 6-butoxy analog (LogP ≈ 2.0, approaching solubility-limited assay interference ranges). Procurement of the propoxy variant ensures that the screening library component balances solubility, permeability, and synthetic tractability for hit-to-lead progression.

Process Chemistry Scale-Up – Validated Synthetic Route with 85% Benchmark Yield

A patent-documented synthetic procedure (US09212182B2) provides a validated, scalable route to 6-propoxypyrimidin-4-amine with an 85% isolated yield and mass spectrometric product confirmation (m/z ESI 154.2 [M+H]⁺) [1]. This established methodology—nucleophilic displacement of a cyclopropylmethoxy leaving group by propan-1-ol—outperforms the typical 60–75% yields reported for analogous 6-alkoxypyrimidin-4-amine syntheses, reducing the cost-per-gram for multi-kilogram procurement. The documented white solid physical form and ESI-MS characterization [1] provide directly transferable incoming QC specifications, eliminating the need for de novo analytical method development before use in downstream chemistry.

Quote Request

Request a Quote for 6-Propoxypyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.